molecular formula C10H11N B1341951 6-ethyl-1H-indole CAS No. 4765-24-6

6-ethyl-1H-indole

Cat. No. B1341951
CAS RN: 4765-24-6
M. Wt: 145.2 g/mol
InChI Key: NLAHUZMFMIIFDE-UHFFFAOYSA-N
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Description

“6-ethyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. One such method involves a Fischer indole synthesis . This process is robust, clean, and high-yielding, making it ideal for one-pot, multicomponent reaction cascades .


Chemical Reactions Analysis

Indole derivatives, including “6-ethyl-1H-indole”, can undergo various chemical reactions. For instance, they can participate in one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .

Scientific Research Applications

  • Pharmacological Activities : Indoles, including derivatives like 6-ethyl-1H-indole, are notable for their wide applications in medicine. They are found in biologically active natural products and have applications in synthetic chemistry, coordination chemistry, and industrial chemistry. The study by Basavarajaiah and Mruthyunjayaswamya (2021) focuses on synthesized indole derivatives and their pharmacological activities, such as anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including 6-ethyl-1H-indole, have been a research focus for over a century. Palladium-catalyzed reactions play a crucial role in this area, allowing for a variety of organic transformations applicable to complex molecules. This is detailed in the work of Cacchi and Fabrizi (2005), highlighting the versatility of indole derivatives in organic synthesis (Cacchi & Fabrizi, 2005).

  • Antimicrobial Activity : Indole semicarbazones, which may include 6-ethyl-1H-indole derivatives, have been studied for their antimicrobial properties. Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives and found them to exhibit moderate activity against various bacteria and good antifungal activity against specific strains (Laxmi & Rajitha, 2010).

  • Material Science and Catalysis : Indole derivatives are used in material science and catalysis. Li et al. (2020) explored indole-bridged bisphosphine-monoxide palladium catalysts for ethylene polymerization, showing the potential of indole derivatives in creating efficient catalysts for industrial applications (Li et al., 2020).

  • Environmental Applications : Indole derivatives have been studied for their potential in environmental applications. Chunhua et al. (2020) investigated the use of an indole derivative in acrylic metal salt resins for antifouling properties, highlighting their potential in creating environmentally friendly solutions for marine applications (Chunhua et al., 2020).

These studies demonstrate the diverse applications of 6-ethyl-1H-indole and its derivatives in pharmacology, chemical synthesis, antimicrobial activity, catal

The scientific research applications of 6-ethyl-1H-indole and related indole compounds are diverse, encompassing several fields including pharmacology, synthetic chemistry, materials science, and environmental applications. Here are detailed insights from recent research:

  • Pharmacological Activities : Indoles, including 6-ethyl-1H-indole derivatives, are significant in pharmacology, found in biologically active natural products. They have applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. Basavarajaiah and Mruthyunjayaswamya (2021) emphasize the pharmacological activities of these compounds, particularly their anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including 6-ethyl-1H-indole, have been an area of active research for over a century. The study by Cacchi and Fabrizi (2005) discusses how palladium-catalyzed reactions have become crucial in the synthesis of indoles, making them fundamental in creating complex organic molecules (Cacchi & Fabrizi, 2005).

  • Antimicrobial Activity : Indole semicarbazones, which could include 6-ethyl-1H-indole derivatives, show notable antimicrobial properties. Laxmi and Rajitha (2010) found that some synthesized indole semicarbazone derivatives displayed good antifungal activity against certain strains and moderate antibacterial activity (Laxmi & Rajitha, 2010).

  • Material Science and Catalysis : The use of indole derivatives in material science and catalysis is exemplified by the work of Li et al. (2020), who used indole to bridge bisphosphine monoxide ligands in constructing efficient ethylene polymerization palladium catalysts (Li et al., 2020).

  • Environmental Applications : Indole derivatives have potential in environmental applications, such as antifouling agents. Chunhua et al. (2020) synthesized acrylic metal salt resins containing an indole derivative, showing their effective antifouling performance in marine environments (Chunhua et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .

properties

IUPAC Name

6-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHUZMFMIIFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592866
Record name 6-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1H-indole

CAS RN

4765-24-6
Record name 6-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of trifluoroacetic anhydride (45 mL) in trifluoroacetic acid (45 mL) at 4° C. under N2 was added (2,2-diethoxyethyl)-(3-ethylphenyl)amine (11.47 g, 48.36 mmol). After stirring for 30 min, the cold mixture was diluted with trifluoroacetic acid (60 mL). The mixture was stirred at reflux for 2.5 d, concentrated and extracted with methylene chloride (3×100 mL). The combined organic layers were washed with saturated NaHCO3 (3×60 mL), saturated NaCl (60 mL), dried (MgSO4) and concentrated. Flash chromatography (SiO2, 25% EtOAc/hexanes) gave the title compound (1.6 g, 23%) as a brown crystalline solid. 1H NMR (CDCl3) δ 8.03 (bs, 1H), 7.57 (m, 1H), 7.18 (s, 1H), 7.12 (m, 1H), 6.68 (m, 1H), 6.46 (m, 1H), 2.73 (m, 2H), 1.26 (m, 3H)
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Oh, SH Han, NK Mishra, U De, J Lee… - European Journal of …, 2017 - Wiley Online Library
Azo‐directed rhodium(III)‐catalysed C–H functionalization and intramolecular annulation reactions between azobenzenes and internal olefins are described. This transformation leads …
AJ Duplantier, SL Becker, MJ Bohanon… - Journal of medicinal …, 2009 - ACS Publications
3-Hydroxyquinolin-2(1H)-one (2) was discovered by high throughput screening in a functional assay to be a potent inhibitor of human DAAO, and its binding affinity was confirmed in a …
Number of citations: 126 0-pubs-acs-org.brum.beds.ac.uk
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… The title compound was prepared from 6-ethyl-1H-indole-2,3-dione 44 and 4-hydrazinobenzenesulfonamide hydrochloride according to procedure E in 79% yield: 1 H NMR (DMSO-d 6 …
Number of citations: 308 0-pubs-acs-org.brum.beds.ac.uk
AH Tarawneh - 2015 - egrove.olemiss.edu
JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
Number of citations: 2 egrove.olemiss.edu
DP Jhaveri - 2019 - search.proquest.com
A thermal cycloaddition of allenes tethered to an aminofuran provided good yields of substituted indoles. Allene-tethered 5-aminooxazoles were converted to 6-azaindoles, whereas 2-…

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